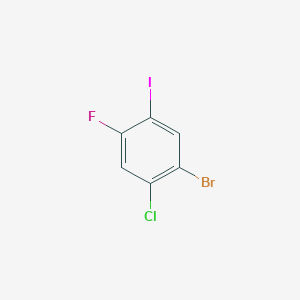

1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Description

BenchChem offers high-quality 1-Bromo-2-chloro-4-fluoro-5-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-chloro-4-fluoro-5-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-chloro-4-fluoro-5-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-6(10)5(9)2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDDFFBRALAQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. This document elucidates its physicochemical properties, provides a detailed, plausible synthetic route, and explores its anticipated applications, particularly in the realm of cross-coupling reactions. The strategic arrangement of four different halogens on the benzene ring imparts a unique reactivity profile, making it a valuable tool for the synthesis of complex molecular architectures.

Introduction

Polysubstituted halogenated benzenes are a cornerstone of modern organic synthesis, serving as highly versatile intermediates in the construction of a wide array of functionalized molecules. Among these, 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS Number: 2460515-82-4) is a compound of emerging interest. Its unique substitution pattern, featuring four distinct halogens, offers a rich platform for selective functionalization. The differential reactivity of the carbon-halogen bonds, particularly the lability of the carbon-iodine bond compared to the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allows for a stepwise and site-selective introduction of various substituents. This attribute is of paramount importance in the synthesis of complex pharmaceutical intermediates and novel materials. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound, covering its synthesis, properties, and potential applications.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a compound is a prerequisite for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2460515-82-4 | [1] |

| Molecular Formula | C₆H₂BrClFI | [2] |

| Molecular Weight | 335.34 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid at room temperature | Inferred |

| Purity | Typically >95% | |

| Solubility | Expected to be soluble in common organic solvents | [3] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [1] |

Safety Information

1-Bromo-2-chloro-4-fluoro-5-iodobenzene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

Hazard Statements:

-

Precautionary Statements:

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.[1]

Synthesis of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene: A Proposed Route

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be obtained from a substituted aniline precursor via a Sandmeyer-type reaction to introduce one of the halogens, preceded by a series of electrophilic halogenations. The order of these halogenations is crucial to achieve the desired substitution pattern.

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Pathway

The proposed synthesis commences with 4-bromo-2-chloro-6-fluoroaniline. This starting material can be subjected to iodination followed by a deamination reaction to yield the final product.

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on the synthesis of similar compounds and should be optimized and validated experimentally.[4][5][6]

Step 1: Iodination of 4-Bromo-2-chloro-6-fluoroaniline

-

Principle: The highly activated amino group directs the incoming electrophile (iodine) to the vacant ortho/para positions. In this case, the position ortho to the amino group is targeted.

-

Protocol:

-

Dissolve 1.0 equivalent of 4-bromo-2-chloro-6-fluoroaniline in glacial acetic acid.

-

Add a solution of 1.1 equivalents of iodine monochloride (ICl) in acetic acid dropwise to the aniline solution with stirring at room temperature.

-

After the addition is complete, gently heat the reaction mixture to 50-60 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

If a purple color persists due to excess iodine, add a small amount of sodium thiosulfate solution until the color disappears.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain crude 4-bromo-2-chloro-6-fluoro-5-iodoaniline.

-

Step 2: Deamination of 4-Bromo-2-chloro-6-fluoro-5-iodoaniline

-

Principle: The amino group is converted to a diazonium salt, which is an excellent leaving group and can be subsequently removed (replaced by a hydrogen atom) via a reduction reaction.

-

Protocol:

-

Suspend the crude 4-bromo-2-chloro-6-fluoro-5-iodoaniline in a mixture of ethanol and concentrated sulfuric acid in a round-bottom flask, and cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a concentrated aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Gas evolution (N₂) should be observed.

-

Gently warm the mixture to 40-50 °C until gas evolution ceases.

-

Cool the reaction mixture and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-Bromo-2-chloro-4-fluoro-5-iodobenzene.

-

Reactivity and Applications in Organic Synthesis

The synthetic utility of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene lies in the differential reactivity of its carbon-halogen bonds. This allows for selective and sequential functionalization, making it a valuable building block for complex molecules.

Chemoselectivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. This predictable chemoselectivity is the cornerstone of its application in synthetic chemistry. The C-I bond can be selectively coupled under milder conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations under more forcing conditions.

Caption: Sequential cross-coupling workflow.

Applications in Drug Discovery and Agrochemicals

The ability to introduce diverse functionalities in a controlled manner makes 1-Bromo-2-chloro-4-fluoro-5-iodobenzene a highly attractive scaffold for the synthesis of:

-

Pharmaceutical Intermediates: The core structure can be elaborated to generate libraries of compounds for screening against various biological targets. The halogen atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

-

Agrochemicals: The synthesis of novel pesticides and herbicides often relies on the use of halogenated aromatic building blocks. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

-

Materials Science: Polysubstituted aromatic compounds are precursors to a variety of functional materials, including organic light-emitting diodes (OLEDs), polymers, and liquid crystals.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The coupling constants and chemical shifts will be influenced by the surrounding halogen atoms.

-

¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons. The carbons bonded to the halogens will show characteristic chemical shifts. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum will show a complex isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This characteristic pattern can be a powerful tool for confirming the presence of these elements in the molecule.

Conclusion

1-Bromo-2-chloro-4-fluoro-5-iodobenzene is a synthetically valuable compound with significant potential for the construction of complex and highly functionalized organic molecules. Its unique arrangement of four different halogens provides a platform for selective and sequential cross-coupling reactions, a highly sought-after feature in modern synthetic chemistry. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers and professionals in the fields of drug discovery, agrochemicals, and materials science. Further experimental validation of the proposed synthesis and a full spectroscopic characterization will undoubtedly facilitate its broader application in the scientific community.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 16). Mastering Organic Synthesis: The Power of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. [Link]

-

PrepChem.com. Synthesis of 1-bromo-2-fluoro-4-iodobenzene. [Link]

- Vertex AI Search. (2026, March 10). 1-Bromo-4-Chloro-2-Fluoro-5-Iodobenzene: A Cutting-Edge Chemical Compound.

- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

-

NIST. Benzene, 1-bromo-2-chloro-. [Link]

-

ResearchGate. P-C coupling reactions of 1-bromo-2-iodobenzene. [Link]

-

ResearchGate. Two-step chemoselective cross-coupling of 1‑bromo‑4‑iodobenzene. [Link]

-

SpectraBase. 1-Bromo-2-chloro-benzene - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 2460515-82-4|1-Bromo-2-chloro-4-fluoro-5-iodobenzene|BLD Pharm [bldpharm.com]

- 3. Pannellum [cdn.biola.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]

Engineering Complexity: The Strategic Application of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene in Orthogonal Synthesis

Executive Summary & Molecule Overview

In the realm of advanced organic synthesis, the ability to programmatically functionalize a single aromatic core is a hallmark of efficiency. 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS: 2460515-82-4) represents a masterclass in molecular design for this exact purpose. Featuring four distinct halogens on a single benzene ring (C₆H₂BrClFI), this tetrahalobenzene serves as an elite, non-symmetric building block.

By exploiting the inherent thermodynamic and kinetic differences of the carbon-halogen bonds, chemists can execute up to four sequential, site-selective functionalizations. This "orthogonal" reactivity makes it an invaluable scaffold for synthesizing complex Active Pharmaceutical Ingredients (APIs) and advanced optoelectronic materials, such as organic light-emitting diodes (OLEDs) .

Structural Anatomy & Reactivity Hierarchy

As an application scientist, understanding the causality behind a molecule's reactivity is critical. The orthogonal cross-coupling of this molecule is not random; it is dictated by the bond dissociation energies (BDE) and the rate of oxidative addition to low-valent transition metals (typically Palladium or Nickel) .

The reactivity hierarchy follows a strict order: I > Br > Cl >> F .

-

C-I Bond (Position 5): With the lowest BDE (~65 kcal/mol), the carbon-iodine bond undergoes rapid oxidative addition with Pd(0) even at room temperature. This is the mandatory first point of functionalization.

-

C-Br Bond (Position 1): The carbon-bromine bond (~81 kcal/mol) is inert under the mild conditions used for C-I cleavage but becomes reactive at elevated temperatures (60-80 °C) with standard phosphine ligands.

-

C-Cl Bond (Position 2): The carbon-chlorine bond (~96 kcal/mol) requires forcing conditions. Oxidative addition here necessitates highly electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) to lower the activation barrier.

-

C-F Bond (Position 4): The carbon-fluorine bond (~115 kcal/mol) is generally inert to Pd-catalyzed cross-coupling. However, its high electronegativity activates the ring for Nucleophilic Aromatic Substitution (S_NAr), allowing for late-stage functionalization with amines or thiols.

Orthogonal functionalization pathway of 1-bromo-2-chloro-4-fluoro-5-iodobenzene.

Quantitative Data: Reactivity Metrics & Catalyst Selection

To ensure a self-validating experimental design, the choice of catalyst and temperature must be tightly controlled to prevent "over-coupling" (e.g., activating the C-Br bond while trying to couple at the C-I bond). The table below summarizes the kinetic parameters and optimal conditions for each site.

| Reaction Site | Halogen | Approx. BDE (kcal/mol) | Relative Reactivity | Optimal Catalyst/Ligand System | Typical Reaction Type |

| C5 | Iodo (-I) | 65 | 10,000x | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Suzuki-Miyaura, Sonogashira |

| C1 | Bromo (-Br) | 81 | 100x | Pd₂(dba)₃ / P(o-tolyl)₃ | Heck, Negishi, Suzuki |

| C2 | Chloro (-Cl) | 96 | 1x | Pd-PEPPSI-IPr or Pd/XPhos | Buchwald-Hartwig, Suzuki |

| C4 | Fluoro (-F) | 115 | N/A (Pd inert) | Metal-Free (K₂CO₃ base) | S_NAr (with Amines/Thiols) |

Step-by-Step Experimental Workflow: Sequential Functionalization

The following protocol outlines a robust, four-step sequential functionalization. Note: Rigorous inert atmosphere (Schlenk technique) is required for Steps 1-3.

Step 1: Site-Selective Suzuki Coupling at C-I

-

Charge: To an oven-dried flask, add 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (2 mol%).

-

Solvent: Add degassed THF and 2M aqueous Na₂CO₃ (3.0 equiv).

-

Reaction: Stir at 25 °C for 4 hours . Causality: The low temperature strictly limits oxidative addition to the C-I bond, preserving the C-Br bond.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Step 2: Site-Selective Heck Coupling at C-Br

-

Charge: To the purified intermediate from Step 1, add an acrylate/alkene (1.5 equiv), Pd(OAc)₂ (5 mol%), and P(o-tolyl)₃ (10 mol%).

-

Solvent: Add anhydrous DMF and Et₃N (2.0 equiv).

-

Reaction: Heat to 80 °C for 12 hours . Causality: The steric bulk of P(o-tolyl)₃ promotes reductive elimination, while the 80 °C temperature provides enough energy to cleave the C-Br bond without touching the C-Cl bond.

-

Workup: Quench with water, extract with Et₂O, and purify.

Step 3: Buchwald-Hartwig Amination at C-Cl

-

Charge: To the intermediate from Step 2, add a secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

-

Solvent: Add anhydrous 1,4-dioxane.

-

Reaction: Heat to 100 °C for 16 hours . Causality: XPhos is a highly electron-rich biaryl phosphine that forces the difficult oxidative addition into the C-Cl bond.

-

Workup: Filter through Celite, concentrate, and purify.

Step 4: S_NAr at C-F

-

Charge: To the intermediate from Step 3, add a primary amine or thiol (2.0 equiv) and K₂CO₃ (3.0 equiv).

-

Solvent: Add DMSO.

-

Reaction: Heat to 120 °C for 24 hours . Causality: The remaining fluoro group is displaced via a Meisenheimer complex, driven by the electron-withdrawing nature of the newly installed groups.

-

Workup: Precipitate in cold water and recrystallize.

Self-Validating Protocol Design (Trustworthiness)

A hallmark of a trustworthy synthetic methodology is the integration of in-situ quality control. When executing orthogonal cross-coupling, the risk of homologous coupling or over-reaction is high.

To validate the protocol, we utilize ¹⁹F-NMR as an internal spectroscopic probe . Because the fluorine atom remains on the ring until the final step, its chemical shift (typically between -100 and -120 ppm) and its coupling constants (J_H-F) will shift predictably after each substitution at the ortho (C5), meta (C6), and para (C1) positions.

Self-validating experimental workflow utilizing in-situ monitoring for sequential cross-coupling.

By coupling UPLC-MS (to track exact mass changes corresponding to the loss of I, Br, and Cl) with ¹⁹F-NMR, the chemist creates a closed-loop, self-validating system that guarantees structural integrity at every stage of the synthesis .

References

- Google Patents. "Compounds and organic light-emitting devices comprising the same (CN113166126A)".

-

Palani, V., Perea, M. A., Sarpong, R. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". Chemical Reviews (2022).[Link]

A Technical Guide to 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Abstract: This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene, a polysubstituted aromatic compound. The document begins by deconstructing and verifying its IUPAC name based on fundamental nomenclature rules. It then explores the complex considerations for its synthesis, focusing on the directing effects of its four distinct halogen substituents. A full suite of spectroscopic characterization techniques is proposed for structural verification. Furthermore, the guide discusses the potential applications of this and similar polyhalogenated benzenes as versatile building blocks in medicinal chemistry and materials science. Safety protocols and handling procedures for halogenated organic compounds are also detailed. This document is intended for researchers, chemists, and professionals in drug development and materials science who work with complex aromatic scaffolds.

Section 1: IUPAC Nomenclature and Structural Verification

The designation "1-Bromo-2-chloro-4-fluoro-5-iodobenzene" is the correct and unambiguous name for the specified molecule according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. The naming process for polysubstituted benzene rings follows a clear set of rules designed to provide a unique identifier for every possible structure.[1][2][3]

1.1 Principles of Nomenclature for Polysubstituted Benzenes

When a benzene ring has three or more substituents, numerical locants are used to define their positions.[2] The process involves four key steps:

-

Identify the Substituents: The substituents are Bromo, Chloro, Fluoro, and Iodo.

-

Assign Locants: The ring is numbered to assign the lowest possible set of numbers to the substituents.[2][4]

-

Arrange Alphabetically: The substituents are listed in alphabetical order, preceded by their assigned locant.[1]

1.2 Derivation of the Name

For the compound , the primary task is to find the numbering scheme that results in the "lowest locant set." Let's compare the possible numbering sequences:

-

Starting from Bromo (C1): This yields the locant set {1, 2, 4, 5} for Bromo, Chloro, Fluoro, and Iodo, respectively.

-

Starting from Chloro (C1): Numbering towards Bromo gives the set {1, 2, 4, 5}.

-

Starting from Fluoro (C1): Numbering towards Chloro gives {1, 3, 4, 6}.

-

Starting from Iodo (C1): Numbering towards Fluoro gives {1, 2, 4, 5}.

Several numbering schemes yield the same lowest locant set: {1, 2, 4, 5}. In such cases, a tie-breaking rule is applied: the substituent that comes first alphabetically is assigned the lowest number.[2]

The alphabetical order of the substituents is: B romo, C hloro, F luoro, I odo.

Since "Bromo" is first alphabetically, it is assigned the lowest possible locant, which is 1. This makes the first numbering scheme the correct one. The final name is constructed by arranging the substituent names alphabetically, each preceded by its number: 1-Bromo-2-chloro-4-fluoro-5-iodobenzene .

Caption: A generalized retrosynthetic workflow for a polysubstituted halobenzene.

2.3 Hypothetical Synthesis Protocol

A potential, though challenging, route could involve the diazotization of a highly substituted aniline precursor, followed by a Sandmeyer-type reaction. For example, synthesizing 1-Bromo-2-fluoro-4-iodobenzene has been achieved via the diazotization of 2-fluoro-4-iodoaniline. [5]Extending this logic:

-

Starting Material Selection: Begin with a commercially available di- or tri-substituted aniline. For this example, let's assume 3-bromo-4-chloro-6-fluoroaniline is available.

-

Diazotization: The aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt.

-

Iodination (Sandmeyer-type Reaction): The diazonium salt solution is then added to a solution of potassium iodide (KI). The diazonium group is an excellent leaving group and is replaced by iodine, yielding the target molecule.

-

Purification: The crude product would be extracted from the reaction mixture using an organic solvent, washed, dried, and purified, likely via column chromatography or recrystallization.

This approach leverages a pre-existing substitution pattern to control the regiochemistry of the final halogen introduction.

Section 3: Spectroscopic Characterization

To confirm the identity and purity of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene, a combination of spectroscopic techniques is essential. [6][7]Each method provides unique information about the molecule's structure. [8]

| Technique | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Determines the environment of hydrogen atoms. | Two signals are expected in the aromatic region (approx. 6.5-8.5 ppm), each corresponding to one of the two protons on the ring. They would appear as doublets or doublet of doublets due to coupling with each other and with the neighboring fluorine atom. |

| ¹³C NMR | Identifies the different carbon environments. | Six distinct signals are expected in the aromatic region, corresponding to the six unique carbons of the benzene ring. The chemical shifts would be influenced by the attached halogen. |

| ¹⁹F NMR | Specifically detects the fluorine atom. | A single signal is expected. Its coupling pattern would provide information about adjacent protons. |

| Mass Spec. (MS) | Determines the molecular weight and fragmentation pattern. | The molecular ion peak (M⁺) would confirm the molecular weight (335.34 g/mol ). [9][10]The isotopic pattern would be complex and characteristic due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). |

| Infrared (IR) | Identifies functional groups and bond vibrations. | Absorption bands characteristic of a substituted benzene ring would be observed in the fingerprint region (<1500 cm⁻¹). Specific C-Halogen stretching frequencies would also be present. [8][11]|

Section 4: Applications in Research and Development

Polysubstituted aromatic rings are fundamental scaffolds in medicinal chemistry and materials science. [][13]While 1-Bromo-2-chloro-4-fluoro-5-iodobenzene is a specific and likely specialized compound, its structural motifs are highly valuable.

4.1 Building Blocks for Drug Discovery

Aromatic rings are present in approximately 45% of small molecule drugs. []The rigid, planar structure of the benzene ring provides a stable framework for orienting functional groups to interact with biological targets like proteins and nucleic acids. [13]The various halogen atoms on this molecule offer multiple, distinct reaction sites for further functionalization, such as in Suzuki or other palladium-catalyzed cross-coupling reactions. []This allows for the systematic modification of a lead compound to optimize its efficacy, selectivity, and pharmacokinetic properties. [13][14] 4.2 Precursors in Materials Science

Halogenated aromatic compounds are key intermediates in the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [15]The electron-withdrawing nature of the halogens can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of larger conjugated systems. [16][17]The multiple reactive sites allow for the construction of complex, multi-dimensional polymers and dendrimers with tailored thermal and electronic characteristics.

Caption: Relationship between the compound's properties and its primary applications.

Section 5: Safety and Handling

Halogenated organic compounds must be handled with care, as many are suspected carcinogens and can cause irritation or more severe health effects upon exposure. [18]While a specific Material Safety Data Sheet (MSDS) for this exact isomer is not readily available, general procedures for halogenated solvents and solids should be strictly followed. [9][19] 5.1 Personal Protective Equipment (PPE)

-

Gloves: Nitrile rubber gloves are required. Double-gloving may be necessary for extended handling. [18][20]* Eye Protection: ANSI-approved chemical splash goggles are mandatory. [20]A face shield may be required when there is a risk of splashes. [18]* Lab Coat: A fully buttoned lab coat must be worn at all times. [18] 5.2 Engineering Controls

-

All work with this compound, especially when handling it as a powder or in solution, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors. [18][20]* An emergency eyewash station and safety shower must be readily accessible. [18][19] 5.3 Storage and Waste Disposal

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [9][19][20]* All waste, including contaminated consumables, must be collected in a designated hazardous waste container and disposed of according to institutional and local regulations. The use of metal cans for halogenated waste is not recommended due to potential corrosion. [20]

Section 6: Conclusion

1-Bromo-2-chloro-4-fluoro-5-iodobenzene serves as an excellent case study for the principles of chemical nomenclature, the strategic complexities of organic synthesis, and the power of spectroscopic analysis. Its structure, rich with four different halogen substituents, makes it a potentially valuable, albeit specialized, building block for creating novel and complex molecules in pharmacology and materials science. The successful and safe utilization of this and similar compounds hinges on a thorough understanding of their chemical properties, reactivity, and associated hazards.

References

-

Polysubstituted benzenes. (n.d.). University of Calgary. Retrieved from [Link]

-

Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). St. Benedict & St. John's. Retrieved from [Link]

-

Nomenclature of Benzene Derivatives. (n.d.). Retrieved from [Link]

-

Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

-

Video: Nomenclature of Aromatic Compounds with Multiple Substituents. (2025, May 22). JoVE. Retrieved from [Link]

-

Directing Effects of the Substituents on EAS. (n.d.). KPU Pressbooks. Retrieved from [Link]

-

Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]

-

Nomenclature of Benzene Derivatives. (n.d.). Scribd. Retrieved from [Link]

-

Why Are Halogens Ortho Para Directors yet Deactivators? (2023, July 31). Chemistry Steps. Retrieved from [Link]

-

Mono-substituted Benzene Compounds. (n.d.). BYJU'S. Retrieved from [Link]

-

1-Bromo-4-Chloro-2-Fluoro-5-Iodobenzene: A Cutting-Edge Chemical Compound. (n.d.). Retrieved from [Link]

-

1-Bromo-5-chloro-2-fluoro-4-iodobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals. (2003, December 12). PubMed. Retrieved from [Link]

-

Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). PMC. Retrieved from [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

-

Synthesis of Polysubstituted Benzenes. (2023, September 20). OpenStax. Retrieved from [Link]

-

CAS 2386089-00-3 | 1-Bromo-4-chloro-2-fluoro-5-iodobenzene. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

-

Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. (2023, November 6). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Halogenated Solvents. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. (2022, October 5). ACS Publications. Retrieved from [Link]

-

Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. (n.d.). Semantic Scholar. Retrieved from [Link]

-

PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

-

Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. (n.d.). ResearchGate. Retrieved from [Link]

-

Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. (2005, September 12). Organic Chemistry.org. Retrieved from [Link]

-

The role of aromatic stacking in drug-drug interactions. (n.d.). ProBiologists. Retrieved from [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. Retrieved from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps. Retrieved from [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31). ResearchGate. Retrieved from [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PMC. Retrieved from [Link]

-

Applications of Spectroscopic Techniques in Characterization of Biological Compounds. (2025, October 15). IJSAT. Retrieved from [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 3. scribd.com [scribd.com]

- 4. byjus.com [byjus.com]

- 5. 1-BROMO-2-FLUORO-4-IODOBENZENE | 136434-77-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ijsat.org [ijsat.org]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. Pannellum [cdn.biola.edu]

- 10. 1-Bromo-5-chloro-2-fluoro-4-iodobenzene | C6H2BrClFI | CID 44891195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. jocpr.com [jocpr.com]

- 14. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. par.nsf.gov [par.nsf.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 19. fishersci.ie [fishersci.ie]

- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-Depth Technical Guide to the ¹³C NMR of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-bromo-2-chloro-4-fluoro-5-iodobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. The document delves into the theoretical underpinnings of substituent effects on aromatic systems, provides a robust experimental protocol, and presents a systematic approach to the prediction and assignment of the ¹³C NMR spectrum for this complex polysubstituted benzene derivative.

Theoretical Framework: Halogen Substituent Effects in ¹³C NMR

The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to its electronic environment, which is modulated by the nature and position of its substituents.[1] In 1-bromo-2-chloro-4-fluoro-5-iodobenzene, four different halogens (F, Cl, Br, I) exert distinct and competing electronic effects, making spectral prediction a non-trivial challenge. Aromatic carbons typically resonate in the 120-170 ppm range.[2]

The primary factors influencing the chemical shifts in this molecule are:

-

Inductive Effects: Electronegative substituents like halogens withdraw electron density from the ring through the sigma bond network. This deshielding effect generally shifts the resonance of the attached (ipso) carbon and, to a lesser extent, other carbons downfield (higher ppm values).[3][4]

-

Resonance (Mesomeric) Effects: Halogens possess lone pairs of electrons that can be donated into the aromatic π-system. This electron-donating resonance effect is strongest for fluorine and decreases down the group. This effect tends to increase electron density, particularly at the ortho and para positions, causing an upfield (shielding) shift.

-

Heavy Atom Effect: For heavier halogens like bromine and particularly iodine, the chemical shift of the directly attached (ipso) carbon is subject to a significant upfield shift.[5][6] This phenomenon is not explained by simple electronegativity arguments but is attributed to relativistic effects, primarily spin-orbit coupling, which enhances the shielding of the carbon nucleus.[7][8]

-

Steric Effects: In a crowded molecule like 1-bromo-2-chloro-4-fluoro-5-iodobenzene, steric compression between adjacent substituents can cause distortions in the benzene ring's planarity and bond angles, leading to deviations from predicted chemical shifts.[9]

Due to these competing factors, a simple prediction based solely on electronegativity is insufficient. An empirical approach using established additivity rules provides a more reliable first approximation.[1][10]

Molecular Structure and Expected Spectrum

The structure of 1-bromo-2-chloro-4-fluoro-5-iodobenzene, with the conventional numbering of the carbon atoms, is shown below. Since there are no elements of symmetry in the molecule, all six aromatic carbon atoms are chemically non-equivalent.[11] Consequently, the proton-decoupled ¹³C NMR spectrum is expected to exhibit six distinct singlet signals.

Predictive Analysis: Empirical Calculation of Chemical Shifts

The chemical shifts (δ) for the six carbons can be predicted by applying the principle of additivity of substituent chemical shifts (SCS).[1] The calculation starts with the chemical shift of benzene (128.5 ppm) and adds the incremental shifts for each substituent based on its position (ipso, ortho, meta, para) relative to the carbon being calculated.

Substituent Chemical Shift (SCS) Increments

The following table compiles typical SCS increments (Δδ in ppm) for the four halogen substituents. These values are derived from monosubstituted benzenes and serve as the basis for our prediction.

| Substituent | Δδ ipso | Δδ ortho | Δδ meta | Δδ para |

| -F | +34.8 | -12.9 | +1.4 | -4.5 |

| -Cl | +6.2 | +0.4 | +1.3 | -1.9 |

| -Br | -5.5 | +3.4 | +1.7 | -1.6 |

| -I | -32.0 | +9.9 | +2.6 | -1.1 |

Calculation Workflow

The workflow for predicting the chemical shift for each carbon involves summing the relevant increments and adding them to the base value of benzene.

Predicted ¹³C Chemical Shifts

Applying the workflow and the SCS values from Table 1, we can calculate the predicted chemical shift for each carbon atom.

-

δ(C1) ≈ 128.5 + (Δδ_ipso Br) + (Δδ_ortho Cl) + (Δδ_para F) + (Δδ_meta I) = 128.5 + (-5.5) + (0.4) + (-4.5) + (2.6) = 121.5 ppm

-

δ(C2) ≈ 128.5 + (Δδ_ortho Br) + (Δδ_ipso Cl) + (Δδ_meta F) + (Δδ_para I) = 128.5 + (3.4) + (6.2) + (1.4) + (-1.1) = 138.4 ppm

-

δ(C3) ≈ 128.5 + (Δδ_meta Br) + (Δδ_ortho Cl) + (Δδ_ortho F) + (Δδ_meta I) = 128.5 + (1.7) + (0.4) + (-12.9) + (2.6) = 120.3 ppm

-

δ(C4) ≈ 128.5 + (Δδ_para Br) + (Δδ_meta Cl) + (Δδ_ipso F) + (Δδ_ortho I) = 128.5 + (-1.6) + (1.3) + (34.8) + (9.9) = 172.9 ppm

-

δ(C5) ≈ 128.5 + (Δδ_meta Br) + (Δδ_para Cl) + (Δδ_ortho F) + (Δδ_ipso I) = 128.5 + (1.7) + (-1.9) + (-12.9) + (-32.0) = 83.4 ppm

-

δ(C6) ≈ 128.5 + (Δδ_ortho Br) + (Δδ_meta Cl) + (Δδ_meta F) + (Δδ_ortho I) = 128.5 + (3.4) + (1.3) + (1.4) + (9.9) = 144.5 ppm

Summary of Predicted Spectrum

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Influences |

| C4 | 172.9 | Strong deshielding from ipso Fluorine |

| C6 | 144.5 | Deshielding from ortho Br and ortho I |

| C2 | 138.4 | Deshielding from ipso Cl and ortho Br |

| C1 | 121.5 | Moderate shielding from ipso Bromine |

| C3 | 120.3 | Strong shielding from ortho Fluorine |

| C5 | 83.4 | Very strong shielding from ipso Iodine ("heavy atom effect") |

Note on Accuracy: This empirical additivity model provides a valuable first estimate. However, for heavily substituted and sterically hindered systems, deviations from additivity can occur.[1][9] The true experimental values may differ, but the relative order of the shifts is often correctly predicted. For higher accuracy, Density Functional Theory (DFT) calculations incorporating Gauge-Including Atomic Orbitals (GIAO) are recommended.[12]

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

This section outlines a self-validating protocol for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum.

Sample Preparation

The quality of the NMR sample is paramount to acquiring a high-quality spectrum.

-

Determine Sample Quantity: For ¹³C NMR, a higher concentration is desirable due to the low natural abundance (1.1%) of the ¹³C isotope. Aim for 50-100 mg of 1-bromo-2-chloro-4-fluoro-5-iodobenzene.

-

Select Deuterated Solvent: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice. Use approximately 0.6-0.7 mL of solvent. The deuterium signal is used by the spectrometer's lock system to maintain magnetic field stability.

-

Dissolution: Weigh the sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Filtration (Critical Step): To remove any particulate matter that can degrade spectral resolution by disrupting magnetic field homogeneity, filter the solution directly into a clean 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the compound identifier and solvent.

Spectrometer Setup and Data Acquisition

-

Instrument Tuning and Locking: Insert the sample into the spectrometer. Tune the ¹³C probe to the correct frequency. Lock the spectrometer onto the deuterium signal of the solvent.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. A well-shimmed sample will produce sharp, symmetrical peaks.

-

Set Acquisition Parameters:

-

Experiment Type: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Pulse Angle: Use a 30-45 degree pulse angle to allow for a shorter relaxation delay between scans.

-

Spectral Width: Set a spectral width that encompasses the expected range of aromatic carbons and any potential impurities (e.g., 0-200 ppm).

-

Number of Scans: Due to the low sensitivity of ¹³C, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.

-

-

Acquisition: Start the acquisition.

-

Data Processing: After acquisition is complete, apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform, phase correction, and baseline correction.

-

Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Spectral Assignment and Interpretation

The final step is to assign the experimentally observed peaks to the specific carbons of the molecule using the predictions from Section 3.

-

Compare Experimental and Predicted Shifts: Match the six observed signals to the six predicted chemical shifts in Table 2. The distinct, well-separated predicted values for C4 (most downfield) and C5 (most upfield) should serve as reliable starting points for the assignment.

-

Consider Carbon-Fluorine Coupling: The presence of fluorine will introduce additional complexity and confirmation. The ¹⁹F nucleus (I=1/2) couples to carbon nuclei, splitting the ¹³C signals into doublets.[13] The magnitude of the coupling constant (J) depends on the number of bonds separating the carbon and fluorine atoms:

-

¹JCF (C4-F): A very large one-bond coupling, typically 240-260 Hz. The signal for C4 will appear as a large, distinct doublet.

-

²JCF (C3-F and C5-F): A two-bond coupling, typically 20-25 Hz. The signals for C3 and C5 will appear as smaller doublets.

-

³JCF (C2-F and C6-F): A three-bond coupling, typically 5-10 Hz.[14] The signals for C2 and C6 will appear as even smaller doublets.

-

⁴JCF (C1-F): A four-bond coupling, often small (< 3 Hz) and may not be resolved.[15] The observation of these C-F coupling patterns provides definitive evidence for the assignment of the fluorine-bearing carbon and its neighbors.

-

-

Advanced 2D NMR: For unambiguous assignment, especially if signals are closely spaced, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required. These experiments correlate carbons with their directly attached (HSQC) or long-range coupled (HMBC) protons. For 1-bromo-2-chloro-4-fluoro-5-iodobenzene, this would correlate C3 and C6 with their respective attached protons.

Conclusion

The ¹³C NMR spectrum of 1-bromo-2-chloro-4-fluoro-5-iodobenzene presents a fascinating case study in the interplay of competing substituent effects in aromatic systems. A systematic approach combining empirical prediction, meticulous experimental technique, and an understanding of specific phenomena like the heavy atom effect and C-F coupling allows for a confident and complete structural elucidation. While additivity rules provide a strong foundational estimate, the complexity of this molecule underscores the value of advanced computational methods and 2D NMR techniques for achieving the highest level of analytical certainty in modern drug discovery and chemical research.

References

- D. B. Chesnut and C. G. Phung, "The Halogen Effect on the 13 C NMR Chemical Shift in Substituted Benzenes," Physical Chemistry Chemical Physics, vol. 1, no. 1, pp. 1-8, 2018. [URL: https://www.researchgate.net/publication/323867623_The_halogen_effect_on_the_13_C_NMR_chemical_shift_in_substituted_benzenes]

- T. T. T. T. Nguyen, D. T. T. Nguyen, and T. L. H. Doan, "The halogen effect on the 13C NMR chemical shift in substituted benzenes," RSC Advances, vol. 8, no. 49, pp. 27885-27893, 2018. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra04234e]

- BenchChem, "A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings," BenchChem, 2025. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-assigning-13c-nmr-peaks-in-polysubstituted-benzene-rings/]

- J. B. Dence and J. D. Roberts, "Nuclear Magnetic Resonance Spectroscopy. A Stereospecific 3JCF Coupling in the Low-Temperature 13C Nmr Spectrum of 1,1-Difluorocyclohexane," Proceedings of the National Academy of Sciences, vol. 67, no. 4, pp. 1649-1650, 1970. [URL: https://www.pnas.org/doi/abs/10.1073/pnas.67.4.1649]

- M. Bernhard, A. J. Consylman, and A. H. Predecki, "CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES," Journal of Undergraduate Chemistry Research, vol. 22, no. 4, pp. 99-102, 2023. [URL: https://www.jucr.org/index.php/jucr/article/view/178]

- P. Bernatowicz, "A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η6-fluoroarene)tricarbonylchromium complexes," RSC Advances, vol. 4, no. 60, pp. 31751-31759, 2014. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra04313h]

- H. J. Jakobsen, P. I. Yang, and S. O. Lawesson, "Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F)," Acta Chemica Scandinavica, vol. 26, pp. 2159-2161, 1972. [URL: https://www.scispace.com/paper/hansen-jakobsen-yang-lawesson-1972-sixteen]

- ACD/Labs, "How do I know if my unknown contains a fluorine atom(s)? … Part 2," ACD/Labs Blog, 2008. [URL: https://www.acdlabs.

- X. D. Liu, H. L. Fan, and J. P. Xiao, "Study on the Heavy Atom Effect on 13C NMR Spectroscopy," University Chemistry, vol. 31, no. 4, pp. 84-87, 2016. [URL: https://www.dxhx.pku.edu.cn/EN/Y2016/V31/I4/84]

- O. Sudmeijer, A. E. Wilson, and G. R. Hays, "Calculation of 13C NMR chemical shifts for aromatic carbons in polyalkylated benzenes," Organic Magnetic Resonance, vol. 22, no. 7, pp. 459-462, 1984. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/omr.1270220708]

- D. A. Morales-Serna et al., "13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses," Journal of Chemical Education, vol. 93, no. 10, pp. 1756-1763, 2016. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.6b00194]

- "Calculated 13C NMR Shifts of brominated Carbons," Chemistry Stack Exchange, 2015. [URL: https://chemistry.stackexchange.

- S. Thomas, I. Brühl, and E. Kleinpeter, "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration," Journal of Chemical Information and Computer Sciences, vol. 37, no. 4, pp. 701-708, 1997. [URL: https://www.semanticscholar.org/paper/13C-NMR-Chemical-Shift-Calculations-for-Some-A-Thomas-Br%C3%BChl/54602f37e44a954471b058a99479e05d93e11739]

- "13C NMR Spectroscopy," University of Calgary, n.d. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-cnmr.html]

- J. Autschbach, "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table," Chemical Reviews, vol. 120, no. 12, pp. 5447-5519, 2020. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00649]

- F. G. G. J. T. T. T. Nguyen et al., "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?," Molecules, vol. 29, no. 13, p. 3025, 2024. [URL: https://www.mdpi.com/1420-3049/29/13/3025]

- M. A. A. El-Fattah, "Substituent Effects in the 13C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds: An Incremental Calculation," ChemInform, vol. 29, no. 31, 1998. [URL: https://www.researchgate.

- "6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons," University of Wisconsin-Madison, 2020. [URL: https://www.chem.wisc.edu/areas/reich/nmr/06-cmr-4-sp2.htm]

- S. Farmer, "12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra," Chemistry LibreTexts, 2020. [URL: https://chem.libretexts.org/Courses/Sonoma_State_University/CHEM_335B%3A_Organic_Chemistry_II/12%3A_Structure_Determination%3A_Nuclear_Magnetic_Resonance_Spectroscopy/12.11%3A_Chemical_Shifts_and_Interpreting_%C2%B9%C2%B3C_NMR_Spectra]

- I. S. Podkorytov, "Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens," Magnetic Resonance in Chemistry, vol. 56, no. 8, pp. 716-726, 2018. [URL: https://pubmed.ncbi.nlm.nih.gov/29464821/]

- "13-C NMR - How Many Signals," Master Organic Chemistry, 2022. [URL: https://www.masterorganicchemistry.com/2017/11/29/13-c-nmr-how-many-signals/]

- "13C NMR spectroscopy," NPTEL, n.d. [URL: https://nptel.ac.in/courses/104104082/module8/lec3/2.html]

- P. Senthilkumar and K. Radhakrishnan, "Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds," Asian Journal of Chemistry, vol. 35, no. 12, pp. 3221-3226, 2023. [URL: https://asianpubs.org/index.php/ajc/article/view/21500]

- J. McMurry, "13.11 Characteristics of 13C NMR Spectroscopy," Organic Chemistry: A Tenth Edition, 2023. [URL: https://wwnorton.com/books/9781324034432/reader/chapter-13/13-11-characteristics-of-13c-nmr-spectroscopy-1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. acdlabs.com [acdlabs.com]

- 14. pnas.org [pnas.org]

- 15. westmont.edu [westmont.edu]

Mass Spectrometry of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene: A Comprehensive Guide to Polyhalogenated Isotopic Signatures and Fragmentation Dynamics

Executive Summary

In the realm of analytical chemistry and drug metabolism, polyhalogenated arenes serve as critical structural motifs. 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (C₆H₂BrClFI) is a uniquely complex scaffold, containing four distinct halogens on a single benzene ring. For the analytical scientist, this molecule acts as a "Rosetta Stone" for mass spectrometry (MS). Its analysis requires a deep understanding of isotopic probability distributions and thermodynamically driven fragmentation pathways.

This whitepaper provides an in-depth, self-validating framework for the mass spectrometric analysis of this compound, detailing the causality behind its isotopic envelope, the physics of its ionization, and a robust Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol.

Molecular Architecture & The 3:4:1 Isotopic Envelope

The most striking feature of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene in a mass spectrum is its molecular ion ( [M]+∙ ) isotopic cluster. Unlike carbon-13, which contributes a minor M+1 peak, the presence of chlorine and bromine dictates a massive, highly predictable macro-isotopic pattern.

To understand the spectral output, we must analyze the natural isotopic abundances of the constituent halogens[1]:

-

Fluorine (F) and Iodine (I) are monoisotopic ( 19F and 127I ).

-

Bromine (Br) exists as 79Br (50.69%) and 81Br (49.31%), an approximate 1:1 ratio .

-

Chlorine (Cl) exists as 35Cl (75.78%) and 37Cl (24.22%), an approximate 3:1 ratio [1].

When combined in a single molecule with a nominal monoisotopic mass of 334 Da, the probability math yields three major peaks separated by 2 m/z units:

-

M (m/z 334): Contains 79Br and 35Cl . Probability = 0.50×0.75=37.5%

-

M+2 (m/z 336): Contains ( 81Br and 35Cl ) OR ( 79Br and 37Cl ). Probability = (0.50×0.75)+(0.50×0.25)=50.0%

-

M+4 (m/z 338): Contains 81Br and 37Cl . Probability = 0.50×0.25=12.5%

Normalizing these probabilities against the base peak (M+2), we observe a strict 3:4:1 intensity ratio .

Table 1: Quantitative Isotopic Distribution of the Molecular Ion

| Ion Designation | m/z Value | Isotopic Composition | Relative Abundance (%) |

| M | 334 | 12C61H279Br35Cl19F127I | ~ 75.0 |

| M+2 (Base Peak) | 336 | 81Br35Cl + 79Br37Cl combinations | 100.0 |

| M+4 | 338 | 12C61H281Br37Cl19F127I | ~ 25.0 |

Note: Minor M+1, M+3, and M+5 peaks will also be present at ~6.6% relative to their preceding peaks due to the 13C contribution from the six carbon atoms.

Ionization Strategy: The Case for 70 eV Electron Ionization (EI)

For a highly lipophilic, unfunctionalized halogenated benzene, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are fundamentally mismatched. The molecule lacks basic nitrogen atoms to accept a proton ( [M+H]+ ) or acidic protons to lose ( [M−H]− ).

Therefore, Gas Chromatography coupled with Electron Ionization (GC-EI-MS) is the authoritative standard[2]. Bombarding the gas-phase molecule with electrons at a standardized 70 eV (approx. 6750 kJ/mol) vastly exceeds the ionization potential of the arene ring (~9 eV). This not only strips an electron to form the radical cation [M]+∙ but imparts sufficient excess internal energy to drive thermodynamically predictable, step-wise homolytic bond cleavages.

Fragmentation Dynamics & Bond Dissociation Causality

In the high-vacuum environment of the mass spectrometer, fragmentation is not random; it is strictly governed by the homolytic Bond Dissociation Energies (BDE) of the carbon-halogen bonds[3]. The weakest bond breaks first, shedding neutral radical species and leaving a detectable cation.

Table 2: Carbon-Halogen Bond Dissociation Energies (Aryl-X)

| Bond Type | Approx. BDE (kJ/mol) | Cleavage Priority |

| C–I | 222 | 1st (Weakest, largest atomic radius) |

| C–Br | 280 | 2nd |

| C–Cl | 339 | 3rd |

| C–F | 456 | 4th (Strongest, highest electronegativity) |

Data supported by comparative hydrodehalogenation studies of halogenated aromatic compounds[3].

The Sequential Dehalogenation Pathway

-

Loss of Iodine: The C–I bond is exceptionally weak due to poor orbital overlap between the carbon sp2 and iodine 5p orbitals. The molecular ion rapidly ejects an iodine radical ( I∙ , 127 Da), shifting the 3:4:1 isotopic cluster from m/z 334/336/338 down to m/z 207/209/211 .

-

Loss of Bromine: The resulting [M−I]+ cation subsequently loses a bromine radical ( Br∙ , 79/81 Da). Because the bromine is lost, the remaining fragment only contains chlorine, shifting the isotopic pattern to a 3:1 ratio at m/z 128/130 .

-

Loss of Chlorine: Finally, the loss of a chlorine radical ( Cl∙ , 35/37 Da) leaves a fluorinated phenyl cation at m/z 93 . The C–F bond is highly resistant to homolytic cleavage and typically remains intact[3].

Sequential homolytic fragmentation pathway of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene.

Standardized GC-EI-MS Analytical Protocol

To ensure data trustworthiness and reproducibility, the analytical method must be a self-validating system. The following protocol utilizes an internal standard to correct for matrix effects and mandates strict tuning criteria to prevent detector saturation, which would artificially skew the delicate 3:4:1 isotopic ratio.

Step-by-Step Methodology

-

Sample Preparation & Internal Standardization:

-

Dilute the analyte in a non-polar solvent (e.g., GC-grade n-hexane) to a working concentration of 10 µg/mL (ppm).

-

Spike the sample with an internal standard, such as 1,4-Dichlorobenzene-d4 (at 10 µg/mL), to validate retention time stability and ionization efficiency[4].

-

-

Chromatographic Separation:

-

Column: HP-5MS or DB-5MS (5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

-

Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

-

Injection: 1 µL injection volume, Split ratio 10:1, Inlet temperature 250 °C.

-

-

Oven Temperature Program:

-

Initial hold at 60 °C for 1 minute.

-

Ramp at 20 °C/min to 280 °C.

-

Final hold at 280 °C for 3 minutes (Total run time: 15 minutes).

-

-

Mass Spectrometer Parameters (EI Mode):

-

Temperatures: Transfer line at 280 °C, EI Source at 230 °C, Quadrupole at 150 °C.

-

Acquisition: Full Scan mode from m/z 50 to 400.

-

Critical Quality Control: Prior to the run, perform an autotune using PFTBA (Perfluorotributylamine). Ensure the electron multiplier voltage is optimized so that the base peak of the analyte does not exceed 107 counts. Detector saturation will "flatten" the M+2 peak, destroying the diagnostic 3:4:1 ratio.

-

Standardized GC-EI-MS analytical workflow for polyhalogenated benzenes.

Applications in Drug Development

In modern medicinal chemistry, polyhalogenation is frequently employed to modulate the lipophilicity, membrane permeability, and metabolic stability of active pharmaceutical ingredients (APIs). Halogens are strategically placed on aromatic rings to block Cytochrome P450-mediated oxidation.

During in vivo pharmacokinetic (PK) and drug metabolism (DMPK) studies, the unique isotopic signature of molecules like 1-Bromo-2-chloro-4-fluoro-5-iodobenzene serves as an algorithmic beacon. Mass spectrometry software can be programmed to filter complex biological matrices (plasma, urine) specifically for the 3:4:1 (Br/Cl) or 3:1 (Cl only, post-debromination) isotopic clusters. This allows researchers to rapidly identify downstream metabolites, even when the parent drug has undergone extensive biotransformation.

References

-

"Ch13 - Mass Spectroscopy - Chemistry: Isotope patterns for -Cl and -Br." University of Calgary. [Link]

-

"Isotopes in Mass Spectrometry." Chemistry Steps. [Link]

-

"Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts." National Institutes of Health (PMC).[Link]

-

"Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline." LabRulez / Agilent Technologies.[Link]

-

"Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline | Agilent." Agilent Technologies. [Link]

Sources

Advanced Safety, Handling, and Application Protocols for 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Executive Summary

As drug development and advanced materials science increasingly rely on complex, multi-functionalized aromatic scaffolds, tetrahalobenzenes like 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS 2460515-82-4) have emerged as critical building blocks[1]. This technical guide provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for the safe handling, physicochemical profiling, and site-selective functionalization of this highly reactive compound.

Physicochemical Profiling & Hazard Causality

Understanding the inherent risks of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene requires analyzing its molecular architecture. The high density of halogens on the benzene ring drastically increases its lipophilicity, allowing it to easily permeate standard laboratory personal protective equipment (PPE) if not properly selected. According to the 2, the compound presents multiple acute hazards that mandate strict engineering controls[2].

Table 1: Physicochemical & Hazard Profile

| Parameter | Value | Mechanistic Causality / Implication |

| CAS Number | 2460515-82-4[1] | Unique identifier for precise procurement and inventory tracking. |

| Molecular Formula | C6H2BrClFI[2] | High halogen density significantly increases lipophilicity and molecular weight (335.34 g/mol )[2]. |

| H302 (Acute Tox. 4) | Harmful if swallowed[2] | Halogenated aromatics disrupt cellular lipid bilayers and metabolic pathways[2]. |

| H315 / H319 | Skin & Eye Irritation[2] | High lipophilicity enables rapid tissue penetration; mandates EN166-compliant eye protection[2]. |

| H335 (STOT SE 3) | Respiratory Irritant[2] | Vapor/dust inhalation causes mucosal irritation; necessitates handling in local exhaust ventilation[2]. |

| Photostability | Light Sensitive | The C-I bond possesses the lowest Bond Dissociation Energy (BDE), making it susceptible to photolytic homolysis. |

Orthogonal Reactivity & Pathway Engineering

The strategic value of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene lies in its capacity for orthogonal cross-coupling. As a Senior Application Scientist, I leverage the reactivity hierarchy dictated by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds: C-I (~65 kcal/mol) < C-Br (~81 kcal/mol) < C-Cl (~96 kcal/mol) < C-F (~126 kcal/mol) .

By strictly controlling temperature and catalyst selection, we can perform a site-selective oxidative addition exclusively at the C-I bond, leaving the remaining halogens intact for downstream functionalization.

Workflow of orthogonal cross-coupling exploiting halogen bond dissociation energy differentials.

Self-Validating Safety & Handling Workflows

Handling polyhalogenated aromatics requires a proactive safety posture. The3 explicitly state to avoid all personal contact, including inhalation, and to prevent the generation of dust and aerosols[3].

Self-validating safety and handling workflow for polyhalogenated aromatic compounds.

Experimental Methodology: Site-Selective Sonogashira Coupling

Objective: To selectively couple a terminal alkyne at the C-I position of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene, leaving the C-Br, C-Cl, and C-F bonds intact.

-

Step 1: Apparatus Preparation & Atmosphere Control

-

Action: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with ultra-high purity Argon. Repeat this cycle three times.

-

Causality: Palladium(0) catalysts are highly susceptible to oxidation by atmospheric O2, and trace moisture can protonate the alkynylcopper intermediate.

-

Self-Validation: The manifold vacuum gauge must register below 0.1 mbar during each evacuation phase. If the pressure plateaus higher, a leak is present and the setup must be rebuilt.

-

-

Step 2: Reagent Charging

-

Action: Under a positive flow of Argon, charge the flask with 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.10 equiv). Cover the flask with aluminum foil.

-

Causality: The tetrahalobenzene is light-sensitive. Exposure to ambient light must be minimized during transfer to prevent photolytic C-I bond cleavage.

-

Self-Validation: The powder mixture should appear uniform. Any darkening of the CuI (turning green/brown) indicates pre-oxidation, requiring reagent replacement.

-

-

Step 3: Solvent & Base Addition

-

Action: Inject anhydrous, degassed THF (0.2 M) and triethylamine (2.0 equiv) via a gas-tight syringe.

-

Causality: Triethylamine serves a dual purpose as both the base to deprotonate the terminal alkyne and the ligand to stabilize the Cu(I) species. Degassing prevents O2-mediated Glaser coupling of the alkyne.

-

Self-Validation: Observe the dissolution of the reagents. The solution should turn a characteristic pale yellow/orange, indicating the formation of the active Pd(0) species.

-

-

Step 4: Alkyne Addition & Reaction Monitoring

-

Action: Add the terminal alkyne (1.1 equiv) dropwise at strictly room temperature.

-

Causality: Room temperature is maintained to prevent the activation energy threshold for the oxidative addition of the C-Br bond from being reached, thereby preserving site-selectivity.

-

Self-Validation: Monitor the reaction via GC-MS every 2 hours. The reaction is validated as complete and selective when the starting material peak disappears and a single product peak emerges, with no evidence of di-coupled byproducts.

-

-

Step 5: Quenching & Safe Disposal

-

Action: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate. Dispose of the aqueous layer in a designated halogenated/heavy metal waste carboy.

-

Causality: NH4Cl neutralizes the amine base and solubilizes copper salts. Proper disposal is critical as halogenated organics are persistent environmental hazards[3].

-

Self-Validation: The aqueous layer should turn distinctly blue, confirming the successful extraction of Cu(II) salts away from the organic product.

-

References

-

[3] CymitQuimica. "1-Bromo-2-chloro-4-fluoro-5-iodobenzene Safety Data Sheet". Cymitquimica.com. 3

-

[1] BLD Pharm. "2460515-82-4 | 1-Bromo-2-chloro-4-fluoro-5-iodobenzene". Bldpharm.com.1

-

[2] Aaron Chemicals. "Safety Data Sheet - 1-bromo-2-chloro-4-fluoro-5-iodobenzene". Aaronchem.com. 2

Sources

Comprehensive Purity Analysis of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene: Orthogonal Strategies for Highly Substituted Polyhalobenzenes

Executive Summary

The synthesis and quality control of highly functionalized aromatic scaffolds demand analytical rigor far beyond standard protocols. 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (CAS: 2460515-82-4) is a sterically hindered, electron-deficient building block utilized in advanced pharmaceutical and agrochemical development[1]. Characterized by the presence of four distinct halogens on a single benzene ring, its purity analysis is fraught with challenges, including positional isomerism, thermal lability, and complex isotopic interference.

This whitepaper details a self-validating, orthogonal analytical framework designed for researchers and drug development professionals. By integrating High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), we establish a robust methodology that eliminates false positives and ensures absolute structural integrity.

The Chemical Complexity & Causality of Degradation

The molecular formula of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene (C₆H₂BrClFI) dictates its physical and chemical behavior. The arrangement of halogens at positions 1, 2, 4, and 5 leaves two protons at positions 3 and 6.

The Causality of Thermal Lability: The critical analytical challenge stems from the disparate Bond Dissociation Energies (BDEs) of the carbon-halogen bonds. While the C–F bond is exceptionally strong (~116 kcal/mol), the C–I bond is highly labile (~51 kcal/mol). When subjected to the high temperatures typical of standard GC injector ports (>250°C), the molecule undergoes rapid deiodination. If an analyst relies solely on standard GC-MS, this thermal cleavage will artificially inflate the reported levels of deiodinated impurities (e.g., 1-bromo-2-chloro-4-fluorobenzene), leading to the unwarranted rejection of a pure batch[2].

To counteract this, our analytical workflow is designed as a self-validating system : any volatile impurity detected via GC-MS must be cross-referenced against ambient-temperature HPLC data. If the impurity is absent in the HPLC chromatogram, it is definitively flagged as a thermal artifact.

Orthogonal analytical workflow for polyhalobenzene purity validation.

Step-by-Step Analytical Methodologies

Protocol A: HPLC-PDA for Isomeric and Non-Volatile Purity

Rationale: HPLC operates at ambient or near-ambient temperatures, entirely avoiding the thermal cleavage of the C–I bond. It is the definitive technique for resolving positional isomers (e.g., 2-bromo-1-chloro-3-fluoro-4-iodobenzene) which have virtually identical mass spectra[2].

-

Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase conditions[2].

-

Stationary Phase: Utilize a sub-2 µm core-shell C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm). The high theoretical plate count is mandatory for separating closely eluting isomers.

-

Mobile Phase Gradient:

-

Solvent A: Milli-Q Water

-

Solvent B: Acetonitrile

-

Gradient: 40% B to 90% B over 15 minutes. The extreme lipophilicity of the polyhalobenzene requires a strong organic composition to elute.

-

-

Detection: Photodiode Array (PDA) scanning from 200–400 nm. Quantitation is performed at 254 nm, corresponding to the aromatic ring's π-π* transition.

-

System Suitability: The resolution ( Rs ) between the main peak and the closest eluting isomer must be ≥1.5 .

Protocol B: GC-MS with Cold On-Column Injection for Volatiles

Rationale: While HPLC handles isomers, GC-MS is required to detect low-molecular-weight volatile precursors and unreacted starting materials. To prevent the aforementioned C–I bond cleavage, Cold On-Column (COC) injection is strictly required.

-

Sample Preparation: Prepare a 0.05 mg/mL solution in Hexane.

-

Injection: Inject 1 µL via a COC inlet. The injector temperature must track the oven temperature, preventing flash vaporization shock.

-

Oven Program: 40°C (hold 2 min), ramp at 15°C/min to 280°C.

-

Detection & Deconvolution: Utilize a high-resolution mass spectrometer (e.g., Orbitrap GC-MS) operating in Electron Ionization (EI) mode at 70 eV[3].

-

Isotopic Fingerprinting: The parent ion ( [M]+ at m/z ~335) will exhibit a highly complex isotopic envelope due to Bromine (~1:1 ratio of 79Br : 81Br ) and Chlorine (~3:1 ratio of 35Cl : 37Cl ). Software deconvolution of this M, M+2, M+4 cluster is mandatory to confidently identify the target and differentiate it from co-eluting polyhalogenated impurities[3].

Thermal degradation pathways of polyhalobenzenes during standard GC-MS.

Protocol C: Quantitative NMR (qNMR) for Absolute Purity

Rationale: Chromatographic techniques measure relative purity (area percent). qNMR provides an absolute mass fraction by comparing the analyte's proton signals against a certified internal standard (e.g., 1,4-Dinitrobenzene).

-

Diagnostic Splitting: In 1H NMR, the protons at positions 3 and 6 are para to each other. However, the fluorine atom at position 4 exhibits strong ortho-coupling to H3 ( 3JHF≈8–10 Hz) and weaker meta-coupling to H6 ( 4JHF≈4–6 Hz). This distinct splitting pattern is highly diagnostic; any deviation instantly reveals the presence of positional isomers.

Regulatory Compliance & Residual Solvents

When 1-Bromo-2-chloro-4-fluoro-5-iodobenzene is utilized as an upstream intermediate in pharmaceutical manufacturing, it falls under strict compendial scrutiny.

-

Halogenated Impurities: The downstream fate of halogens is governed by USP Chapter <233>. Tracking free halide ions ensures that catalyst residues do not carry forward into the final Active Pharmaceutical Ingredient (API)[4].

-

Residual Solvents: The synthesis of highly substituted benzenes often involves aromatic solvents. USP Chapter <467> strictly limits Class 1 residual solvents. Specifically, benzene contamination must be quantified via Headspace GC-FID (e.g., using an Agilent Intuvo 9000 system) and strictly limited to less than 2 parts per million (ppm) due to its carcinogenic profile[5],[6].

Quantitative Data & Acceptance Criteria

To synthesize the analytical outputs, the following table defines the acceptance criteria for a pharmaceutical-grade batch of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene:

| Analytical Technique | Target Impurity Class | Acceptance Criteria | Causality / Rationale |

| HPLC-PDA | Positional Isomers, Non-volatiles | ≤0.10% (Area) | Ambient temp avoids thermal cleavage of C–I bonds, providing true isomeric ratios. |

| GC-MS (COC) | Volatile precursors | ≤0.05% (Area) | Identifies low MW organics; Cold On-Column injection prevents degradation artifacts. |

| HS-GC-FID | Residual Benzene | <2 ppm | Complies with USP <467> Class 1 solvent limits to ensure patient safety. |

| 1H / 19F qNMR | Absolute Mass Fraction | 98.0%−102.0% | Provides primary molar ratio against an internal standard; confirms F-H coupling. |

Conclusion

The purity analysis of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene cannot be treated as a routine assay. The molecule's inherent thermal lability and complex isotopic signature demand an advanced, self-validating approach. By leveraging the non-destructive isomeric resolution of HPLC, the isotopic fingerprinting of cold-injection GC-MS, and the absolute quantitation of qNMR, researchers can confidently certify the integrity of this complex scaffold for downstream pharmaceutical applications.

References

-

USP 233 Halogen Impurity Testing in Pharmaceuticals Source: Testing Lab URL:[Link]

-

CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID Source: Agilent Technologies URL:[Link]

-

Confident Identification of Leachable Impurities using Orbitrap GC-MS Source: LCMS.cz (Thermo Fisher Scientific) URL:[Link]

-

(467) RESIDUAL SOLVENTS - USP-NF Source: United States Pharmacopeia (USP) URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Complex Derivatives from 1-Bromo-2-chloro-4-fluoro-5-iodobenzene

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the selective functionalization of 1-Bromo-2-chloro-4-fluoro-5-iodobenzene. This polyhalogenated aromatic compound is a highly valuable and versatile building block in modern synthetic chemistry, particularly for the construction of complex molecular architectures required in drug discovery and materials science. The protocols herein leverage the inherent differential reactivity of the carbon-halogen bonds to achieve site-selective derivatization, enabling a stepwise approach to synthesis. We will explore the principles behind this selectivity and provide validated, step-by-step methods for palladium-catalyzed cross-coupling reactions, including Sonogashira and Suzuki-Miyaura couplings.

Introduction: The Strategic Value of a Polyhalogenated Scaffold

1-Bromo-2-chloro-4-fluoro-5-iodobenzene (Molecular Formula: C₆H₂BrClFI, Molecular Weight: 335.34 g/mol ) is a synthetic precursor of significant interest due to its unique substitution pattern.[1][2] The presence of four different halogens on a single benzene ring offers a rich platform for sequential and regioselective chemical modifications. The utility of this compound is rooted in the predictable and distinct reactivity of its carbon-halogen bonds in transition-metal-catalyzed cross-coupling reactions.[3]

The generally accepted order of reactivity for these bonds in palladium-catalyzed oxidative addition is:

C–I > C–Br > C–Cl > C–F [4]